molecular formula C14H13F3N4O2S B1430356 Methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 1427460-39-6

Methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B1430356
CAS No.: 1427460-39-6
M. Wt: 358.34 g/mol
InChI Key: ABLZSJPGAZBUAL-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C14H13F3N4O2S and its molecular weight is 358.34 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS No. 1427460-39-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the compound's biological activity based on recent research findings and case studies.

Research indicates that this compound may function as an inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway involved in cell proliferation and differentiation. The inhibition of this pathway can lead to programmed cell death (apoptosis) and reduced cell proliferation, making it a candidate for cancer therapeutics .

Anticancer Activity

  • Hedgehog Signaling Inhibition : Studies have shown that compounds similar to this compound effectively inhibit the Hh signaling cascade. This inhibition is linked to inducing apoptosis in cancer cells and has been highlighted as a promising mechanism for treating various cancers .
  • Case Studies : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines. For instance, compounds with similar structures were tested against human breast cancer cells and showed a dose-dependent response in reducing cell viability .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary assays indicated effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus25 µg/mL
P. aeruginosa30 µg/mL

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound involves several steps including nucleophilic substitutions and cyclization reactions. Various derivatives have been synthesized to enhance biological activity and optimize pharmacokinetic properties.

Properties

IUPAC Name

methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O2S/c1-23-12(22)10-7-3-5-21(6-8(7)24-11(10)18)13-19-4-2-9(20-13)14(15,16)17/h2,4H,3,5-6,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLZSJPGAZBUAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)C3=NC=CC(=N3)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 2
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Reactant of Route 2
Methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 5
Methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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